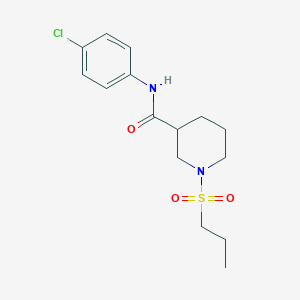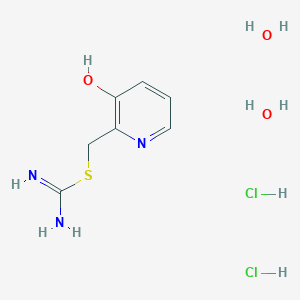
3-(2-chloro-7-methyl-3-quinolinyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-7-methyl-3-quinolinyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile, also known as CTAC, is a chemical compound that has been studied extensively for its potential applications in scientific research. CTAC is a member of the acrylonitrile family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 3-(2-chloro-7-methyl-3-quinolinyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling. This compound has also been shown to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis.
In bacterial cells, this compound has been shown to disrupt the cell membrane and inhibit the formation of biofilms. This compound has also been shown to inhibit the activity of various enzymes involved in bacterial metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2-chloro-7-methyl-3-quinolinyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile for lab experiments is its broad spectrum of biological activity. This compound has been shown to have activity against various cancer cell lines and bacterial strains, making it a promising candidate for further research.
However, one of the limitations of this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells at high concentrations, which could limit its therapeutic potential. Further research is needed to determine the optimal concentration and dosing regimen for this compound.
Orientations Futures
There are several future directions for research on 3-(2-chloro-7-methyl-3-quinolinyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile. One area of interest is the development of this compound-based therapies for cancer and bacterial infections. Further research is needed to determine the optimal dosing regimen and potential side effects of this compound in humans.
Another area of interest is the elucidation of the mechanism of action of this compound. Further research is needed to determine the specific signaling pathways and enzymes that are targeted by this compound.
Finally, there is potential for the development of this compound analogs with improved therapeutic properties. By modifying the structure of this compound, it may be possible to increase its potency and reduce its toxicity, leading to more effective therapies for cancer and bacterial infections.
Méthodes De Synthèse
The synthesis of 3-(2-chloro-7-methyl-3-quinolinyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile involves the reaction of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile with 2-chloro-7-methylquinoline in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound. The yield of this compound can be improved by using a suitable solvent and optimizing the reaction conditions.
Applications De Recherche Scientifique
3-(2-chloro-7-methyl-3-quinolinyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its anticancer activity. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising approach for cancer therapy.
Another area of interest is the potential use of this compound as an antibacterial agent. Studies have shown that this compound has activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound has also been shown to inhibit the formation of biofilms, which are a major cause of antibiotic resistance in bacteria.
Propriétés
IUPAC Name |
(E)-3-(2-chloro-7-methylquinolin-3-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3S/c1-14-7-8-16-10-17(21(23)25-19(16)9-14)11-18(12-24)22-26-20(13-27-22)15-5-3-2-4-6-15/h2-11,13H,1H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMQTRHZEXGUEX-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C3=NC(=CS3)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C(\C#N)/C3=NC(=CS3)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(4-chloro-3-methylbenzoyl)-2-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5401515.png)
![N-methyl-N'-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methyl]malonamide](/img/structure/B5401518.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5401532.png)

![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5401547.png)

![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5401557.png)
![7-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5401559.png)
![4-(isopropylthio)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5401562.png)





